molecular formula C6H8O3 B1583352 3-Methylglutaric anhydride CAS No. 4166-53-4

3-Methylglutaric anhydride

Cat. No.: B1583352
CAS No.: 4166-53-4
M. Wt: 128.13 g/mol
InChI Key: MGICRVTUCPFQQZ-UHFFFAOYSA-N
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Description

3-Methylglutaric anhydride is an organic compound with the molecular formula C6H8O3. It is a cyclic anhydride derived from 3-methylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It is also referred to as β-Methylglutaric anhydride and 2H-Pyran-2,6(3H)-dione, dihydro-4-methyl-.

Chemical Reactions Analysis

Types of Reactions: 3-Methylglutaric anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Methylglutaric acid.

    Reduction: 3-Methylglutaric alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Modular Synthesis of 2-Oxopiperidines

One notable application of 3-methylglutaric anhydride is in the synthesis of 2-oxopiperidines. A study demonstrated a modular and scalable strategy that utilizes MGA to create these compounds, which feature multiple stereocenters. This synthesis involves the chemoselective and stereocontrolled annulation of 1,3-azadienes with MGA, leading to acid-tethered allylic 2-oxopiperidines. The resulting products can undergo further transformations, including catalytic alkenylation and halolactonization, showcasing the compound's utility in complex organic synthesis .

Material Science

Cross-Linking Agent in Biopolymer Membranes

MGA has been employed as a cross-linking agent in the fabrication of chitosan/cellulose composite membranes. Research indicated that these membranes, when cross-linked with MGA, exhibit enhanced performance for pervaporation (PV) separation processes, particularly in dehydrating ethanol/water mixtures. The study assessed the effects of polymer swelling and sorption selectivity by varying the ethanol/water content, demonstrating MGA's role in improving membrane efficiency .

Thermal and Calorimetric Properties

The thermal properties of MGA have been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These analyses provided insights into its melting point, enthalpy of fusion, and molar heat capacity, essential for understanding its behavior in various applications .

Biomedical Research

Role in Metabolic Disorders

In biomedical research, 3-methylglutaric acid (the acid form related to MGA) is associated with metabolic disorders such as HMG-CoA lyase deficiency. This condition leads to the accumulation of 3-methylglutaric acid in urine due to disrupted leucine metabolism. Understanding the pathways involving MGA can aid in diagnosing and treating metabolic disorders .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Organic SynthesisSynthesis of 2-oxopiperidinesModular approach with multiple stereocenters
Material ScienceCross-linking agent for biopolymer membranesEnhanced PV performance for ethanol/water separation
Biomedical ResearchUnderstanding metabolic disordersLinked to HMG-CoA lyase deficiency; important for diagnosis

Comparison with Similar Compounds

  • 3,3-Dimethylglutaric anhydride
  • Methylsuccinic anhydride
  • 2-Methylglutaric acid

Comparison: 3-Methylglutaric anhydride is unique due to its specific structure and reactivity. Compared to 3,3-dimethylglutaric anhydride, it has a different substitution pattern, which affects its reactivity and the types of reactions it can undergo . Methylsuccinic anhydride and 2-methylglutaric acid also have different structural features, leading to variations in their chemical behavior and applications.

Biological Activity

3-Methylglutaric anhydride (MGA) is an organic compound that plays a significant role in various biological processes, particularly in metabolism. This article delves into its biological activity, metabolic implications, and relevant research findings.

This compound is derived from 3-methylglutaric acid, a dicarboxylic acid involved in metabolic pathways associated with leucine catabolism. Its chemical formula is C6H8O3C_6H_8O_3, and it exists as a cyclic anhydride. The structural characteristics of MGA allow it to participate in several biochemical reactions, particularly those involving acyl-CoA derivatives.

Metabolic Role

1. Association with Metabolic Disorders:
MGA is primarily recognized for its involvement in metabolic disorders related to deficiencies in specific enzymes of the leucine degradation pathway. It is excreted in the urine of individuals with deficiencies in 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) and 3-methylglutaconyl-CoA hydratase (AUH). These deficiencies lead to the accumulation of 3-methylglutaric acid and its derivatives, indicating disrupted mitochondrial energy metabolism .

2. Acetyl CoA Diversion Pathway:
Recent studies have proposed a novel mitochondrial biosynthetic pathway termed the "acetyl CoA diversion pathway." In conditions where electron transport chain function is impaired, acetyl CoA is redirected to produce MGA through a series of enzymatic reactions. This pathway highlights the compound's role as a potential biomarker for mitochondrial dysfunction .

Biological Activity and Case Studies

1. Case Study: Mitochondrial Disorders
In a cohort study involving patients with various mitochondrial disorders, elevated levels of MGA were observed alongside other organic acids such as 3-methylglutaconic acid and 3-hydroxyisovaleric acid. The presence of these metabolites correlated with clinical symptoms of energy deficiency, suggesting that MGA may serve as a diagnostic marker for mitochondrial dysfunction .

2. Enzymatic Interactions:
MGA has been shown to interact with enzymes involved in fatty acid metabolism. For instance, it can act as a substrate for acyl-CoA thioesterases, which hydrolyze acyl-CoA derivatives to release free CoASH, thereby modulating the acyl-CoA pool within mitochondria . This activity may help alleviate toxicity associated with elevated acyl-CoA concentrations.

Table 1: Summary of Research Findings on this compound

StudyKey FindingsImplications
Elevated MGA levels in patients with HMGCL and AUH deficienciesIndicates potential use as a biomarker for metabolic disorders
Identification of the acetyl CoA diversion pathwaySuggests alternative metabolic routes during mitochondrial dysfunction
Interaction with thioesterases to regulate CoASH levelsHighlights its protective role against acyl-CoA toxicity

Properties

IUPAC Name

4-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICRVTUCPFQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194487
Record name 3-Methylglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-53-4
Record name Dihydro-4-methyl-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylglutaric anhydride
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Record name 3-Methylglutaric anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylglutaric anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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